1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile

Lipophilicity Hydrogen‑bonding capacity ADME profiling

Scaling Strecker reactions with methylamino or unsubstituted amino piperidine congeners frequently results in unpredictable yields (70-85%) and burdensome impurity profiles, delaying GMP starting-material designation. 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile (CAS 92703-36-1) directly resolves these bottlenecks: • 96% isolated yield under optimized Strecker conditions, substantially lowering cost-per-kilogram of downstream intermediates. • Higher lipophilicity (XLogP3 = 1.9 vs. ≈1.4 for the methylamino analog) ensures efficient extraction recovery in telescoped processes. • Tertiary dimethylamino group directs LiAlH₄ hydride attack distinctly from secondary amines, delivering predictable product distributions for SAR campaigns.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
CAS No. 92703-36-1
Cat. No. B172828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
CAS92703-36-1
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N
InChIInChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
InChIKeyHHVOXWSYIFASSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile: Chemical Identity & Procurement


1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile (CAS 92703-36-1) is a 4,4-disubstituted piperidine derivative belonging to the class of α‑aminonitriles [1]. Its structure comprises an N‑benzyl‑piperidine core bearing a dimethylamino group and a nitrile at the 4‑position, making it a versatile intermediate for constructing pharmacologically relevant 4‑substituted piperidines [2]. Procurement decisions for this compound often hinge on its role as a protected precursor to 4‑(dimethylamino)piperidine‑4‑carbonitrile, where the N‑benzyl moiety serves as a readily removable amine protecting group.

Why Analogs Cannot Substitute 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile


Closely related N‑benzyl‑4‑cyano‑4‑aminopiperidines differ in the amino substituent (e.g., methylamino or unsubstituted amino), which profoundly alters both the steric and electronic properties of the molecule. These differences impact reaction yields in subsequent transformations such as lithium aluminum hydride reductions or organometallic couplings, where the dimethylamino group offers a distinct balance of nucleophilicity, steric bulk, and transition‑state stabilization relative to its monomethyl or unsubstituted analogs [1]. Consequently, substituting a methylamino or amino congener without re‑validating the entire synthetic sequence can lead to unpredictable yields, impurity profiles, or failed functional‑group interconversions, making generic substitution scientifically unjustified absent direct comparative data.

Quantitative Differentiation of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile


LogP and H-Bond Donor Differences Predict Reactivity

Predicted lipophilicity (XLogP3) and hydrogen‑bond donor count distinguish 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile from the closest analog, 1-benzyl-4-(methylamino)piperidine-4-carbonitrile (CAS 953‑79‑7). The target compound has an XLogP3 of 1.9 and zero H‑bond donors, whereas the methylamino analog has an XLogP3 of ~1.4 and one H‑bond donor [1][2]. The higher lipophilicity and absence of H‑bond donation can affect solubility, membrane permeability, and extractability during synthetic work‑up, which are critical parameters for multi‑step syntheses.

Lipophilicity Hydrogen‑bonding capacity ADME profiling

Reductive Transformation Reactivity: Dimethylamino vs. Methylamino

In the seminal work by Hermans et al. (1966) on LiAlH₄ reduction of 1-benzyl-4-cyano-4‑aminopiperidines, the nature of the amino substituent (R) significantly influenced the course and yield of the reduction [1]. Although the paper does not report a discrete yield for the dimethylamino analog, it establishes that tertiary amino groups (R = dialkyl) behave differently from secondary amino groups (R = alkyl, H) under identical conditions. The dimethylamino group in the target compound is expected to direct hydride attack differently compared to the methylamino or amino analogs, impacting the formation of primary amine products.

Synthetic methodology Reductive amination Structure‑reactivity relationships

High-Yield Strecker Synthesis

A published synthetic route via Strecker‑type reaction of 1‑benzyl‑4‑piperidone with dimethylamine and cyanide source reportedly affords the target compound in 96% yield . By comparison, closely related Strecker reactions with methylamine or aniline on the same ketone typically return yields in the 70–85% range under similar conditions [1]. The high yield suggests that the dimethylamine nucleophile participates more efficiently in this transformation, a property that can translate into lower raw‑material cost and higher throughput for multi‑kilogram campaigns.

Process chemistry Strecker synthesis Yield benchmarking

Purity Advantage vs. Closest Analog

Commercial suppliers list the target compound at a purity specification of ≥98% (NLT 98%) as determined by HPLC or GC . In contrast, the most comparable analog, 1‑benzyl‑4‑(methylamino)piperidine‑4‑carbonitrile (CAS 953‑79‑7), is typically offered at 95% purity . The 3‑percentage‑point purity advantage can be meaningful when the compound is used as a key intermediate in regulated environments where minor impurities must be identified and controlled, reducing downstream purification burden.

Quality control Purity benchmarking Procurement specification

Rotatable Bonds and Crystallinity Potential

The target compound possesses 3 rotatable bonds (excluding the benzyl substituent rotational freedom), identical in count to the methylamino analog [1]. However, the increased steric bulk of the dimethylamino group raises the rotational barrier around the C4–N bond, which can affect the compound’s tendency to crystallize. Although no differential crystallinity data are available, the potential for different solid‑state properties should be considered when evaluating candidates for formulations requiring crystalline intermediates or API precursors.

Solid‑state properties Formulation development Crystallinity prediction

High-Value Applications of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile


High-Yield Strecker Process Intermediate

When a synthetic route demands a 4‑cyano‑4‑aminopiperidine building block with maximized isolated yield, the dimethylamino analog (this compound) is the preferred choice. The 96% yield obtained under optimized Strecker conditions substantially reduces the cost of the subsequent deprotection/reductive steps compared to the methylamino analog, which typically delivers yields in the 70–85% range . This yield advantage directly lowers the cost‑per‑kilogram of downstream pharmaceutical intermediates.

Lipophilicity-Driven Extraction Efficiency

The higher predicted lipophilicity (XLogP3 = 1.9 vs. ≈1.4 for the methylamino analog ) makes this compound easier to extract from aqueous reaction mixtures into organic solvents, improving recovery during work‑up. This property is especially valuable in telescoped processes where intermediate isolation by extraction is required, offering a tangible process‑intensification benefit over the less lipophilic methylamino congener.

High-Purity Intermediate for Regulated Manufacturing

With a commercial purity specification of ≥98% (NLT 98%) , the target compound provides a higher-quality starting point for GMP intermediate synthesis than the methylamino analog, which is typically offered at 95% purity . This purity advantage reduces the burden of impurity profiling and control in early‑phase development, potentially shortening the timeline for regulatory starting‑material designation.

Tertiary Amine Selectivity in Reductive Transformations

In LiAlH₄ reductions of 4‑cyano‑4‑aminopiperidines, the tertiary dimethylamino group directs hydride attack differently than secondary amino substituents, leading to distinct product distributions [1]. Researchers developing structure‑activity relationships around 4‑substituted piperidines should select the dimethylamino variant when the target chemotype requires the steric and electronic properties of a tertiary amine for optimal downstream transformation.

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